molecular formula C12H9ClN2O3 B8529098 (2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

(2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

Cat. No. B8529098
M. Wt: 264.66 g/mol
InChI Key: DPAFNOGHBNCMQS-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

2-bromopyridine (0.68 ml) was dissolved in diethylether (20 ml), and the mixture was cooled to −78° C. under argon atmosphere. 1.6M n-butyllithium hexane solution (4.5 ml) was added dropwise to the solution, and the mixture was stirred for 30 minutes. The reaction solution was added dropwise to a solution of 2-chloro-4-nitrobenzaldehyde (1.1 g) in diethylether (20 ml) and tetrahydrofuran (30 ml) under argon atmosphere at −78° C. The mixture was allowed to be at room temperature and stirred overnight, and water was added to the mixture. The mixture was concentrated and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane), to give (2-chloro-4-nitrophenyl)(pyridin-2-yl)methanol (0.47 g) as yellow crystals.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CCCCCC.C([Li])CCC.[Cl:19][C:20]1[CH:27]=[C:26]([N+:28]([O-:30])=[O:29])[CH:25]=[CH:24][C:21]=1[CH:22]=[O:23].O>C(OCC)C.O1CCCC1>[Cl:19][C:20]1[CH:27]=[C:26]([N+:28]([O-:30])=[O:29])[CH:25]=[CH:24][C:21]=1[CH:22]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[OH:23] |f:1.2|

Inputs

Step One
Name
Quantity
0.68 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
n-butyllithium hexane
Quantity
4.5 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be at room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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